N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine
Description
N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further connected to a pyridine ring through a methylamine linkage
Properties
Molecular Formula |
C18H22FN3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C18H22FN3/c1-21(18-4-2-3-11-20-18)17-9-12-22(13-10-17)14-15-5-7-16(19)8-6-15/h2-8,11,17H,9-10,12-14H2,1H3 |
InChI Key |
HZSXMJRSSFQKKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.
Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, often facilitated by a palladium catalyst.
Methylation: The final step involves the methylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine forms.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including receptor binding and enzyme inhibition.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- 1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
Uniqueness
N-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is unique due to its specific structural features, such as the combination of a fluorophenyl group with a piperidine and pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
